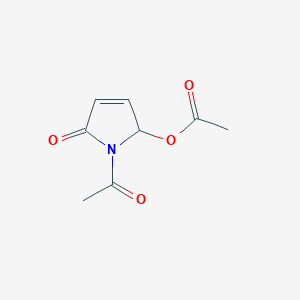
1-Acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a pyrroline ring, which is a five-membered nitrogen-containing heterocycle. The presence of both acetic acid and pyrroline moieties in its structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester typically involves the esterification of acetic acid with 1-acetyl-5-oxo-3-pyrroline-2-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyrroline ring may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Acetic acid methyl ester: Similar in structure but lacks the pyrroline ring.
Acetic acid ethyl ester: Another ester of acetic acid with a different alcohol component.
Pyrrolidine derivatives: Compounds containing the pyrroline ring but with different substituents.
Uniqueness
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester is unique due to the presence of both the acetic acid ester and the pyrroline ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
175796-29-9 |
|---|---|
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC 名称 |
(1-acetyl-5-oxo-2H-pyrrol-2-yl) acetate |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-7(12)3-4-8(9)13-6(2)11/h3-4,8H,1-2H3 |
InChI 键 |
IOYQGMFWPBBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
规范 SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
同义词 |
2H-Pyrrol-2-one, 1-acetyl-5-(acetyloxy)-1,5-dihydro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















